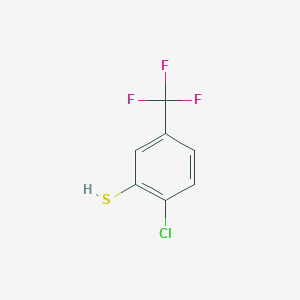
rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis, also known as cis-1,4-dioxane-2,3-dicarboxylic acid, is a colorless crystalline compound that is widely used in scientific research. It is a cyclic dicarboxylic acid with a molecular formula of C4H6O4, and is an important intermediate in the synthesis of other compounds. Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, and is also used in the synthesis of other compounds such as polyesters, polyamides, and polyurethanes. Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is also used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It is also used in the synthesis of biochemicals, such as enzymes and hormones.
Mechanism of Action
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis acts as an acid catalyst in the synthesis of other compounds. It is able to catalyze the formation of esters, amides, and other compounds through the condensation of alcohols and carboxylic acids. Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis can also catalyze the formation of polymers, such as polyesters, polyamides, and polyurethanes.
Biochemical and Physiological Effects
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has a wide range of biochemical and physiological effects. It is known to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, and may also act as an antioxidant. Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has also been shown to have anti-inflammatory and anti-fungal properties.
Advantages and Limitations for Lab Experiments
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is a versatile compound with a wide range of applications in the laboratory. It is relatively stable and is easy to handle, making it ideal for use in lab experiments. However, it is also highly toxic, and should be handled with extreme caution. It is also highly flammable and should be stored away from heat and flame.
Future Directions
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has a wide range of potential applications in the future. It could be used in the development of new drugs and therapies for the treatment of diseases. It could also be used in the development of new materials for use in the medical and pharmaceutical industries. Additionally, it could be used in the synthesis of polymers for use in the automotive and aerospace industries. Finally, it could be used in the development of new catalysts for use in organic synthesis.
Synthesis Methods
Rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis can be synthesized through a variety of methods. The most common method is the condensation of ortho-phthalaldehyde with malonic acid in the presence of an acid catalyst to form the anhydride. This anhydride can then be hydrolyzed to form the cis-dioxane-2,3-dicarboxylic acid. Another method involves the reaction of ethyl acetoacetate with formaldehyde in the presence of an acid catalyst.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis involves the following steps: protection of the carboxylic acid group, formation of the dioxane ring, and deprotection of the carboxylic acid group.", "Starting Materials": [ "2-hydroxyadipic acid", "acetic anhydride", "sodium acetate", "4-methylmorpholine", "ethyl chloroformate", "1,3-propanediol", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Protection of the carboxylic acid group: 2-hydroxyadipic acid is reacted with acetic anhydride and sodium acetate in the presence of 4-methylmorpholine to form the corresponding acetyl ester.", "Formation of the dioxane ring: The acetyl ester is then reacted with ethyl chloroformate and 1,3-propanediol in the presence of sodium borohydride to form the dioxane ring.", "Deprotection of the carboxylic acid group: The protected dioxane ring is then deprotected by treatment with acetic acid and hydrochloric acid, followed by neutralization with sodium hydroxide. The product is extracted with diethyl ether and purified by recrystallization from water to obtain rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis." ] } | |
CAS RN |
876607-72-6 |
Product Name |
rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)
